molecular formula C6H8N2OS B13009272 4-Methyl-2-(methylsulfinyl)pyrimidine

4-Methyl-2-(methylsulfinyl)pyrimidine

Cat. No.: B13009272
M. Wt: 156.21 g/mol
InChI Key: MKVDBJLKCJEUTD-UHFFFAOYSA-N
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Description

4-Methyl-2-(methylsulfinyl)pyrimidine is a heterocyclic compound with the molecular formula C6H8N2OS It is characterized by a pyrimidine ring substituted with a methyl group at the 4-position and a methylsulfinyl group at the 2-position

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Methyl-2-(methylsulfinyl)pyrimidine typically involves the nucleophilic substitution of a suitable pyrimidine precursor. One common method involves the reaction of 4,6-dichloro-2-(methylsulfonyl)pyrimidine with a nucleophile such as a methyl group donor. The reaction is usually carried out under basic conditions, often using a base like sodium hydride or potassium carbonate, in a polar aprotic solvent such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent quality. The use of catalysts and advanced purification techniques like crystallization and chromatography may also be employed to enhance the efficiency of the production process .

Chemical Reactions Analysis

Types of Reactions

4-Methyl-2-(methylsulfinyl)pyrimidine can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Mechanism of Action

The mechanism of action of 4-Methyl-2-(methylsulfinyl)pyrimidine in biological systems involves its interaction with specific molecular targets. For instance, in medicinal chemistry, it may inhibit certain enzymes or receptors, leading to therapeutic effects. The compound’s sulfinyl group can participate in redox reactions, influencing cellular oxidative stress pathways and modulating inflammatory responses .

Comparison with Similar Compounds

Similar Compounds

    4-Methyl-2-(methylthio)pyrimidine: Similar structure but with a methylthio group instead of a methylsulfinyl group.

    4,6-Dichloro-2-(methylsulfonyl)pyrimidine: Precursor compound with chlorine atoms at the 4 and 6 positions.

    2-(Methylsulfonyl)pyrimidine: Lacks the methyl group at the 4-position.

Uniqueness

4-Methyl-2-(methylsulfinyl)pyrimidine is unique due to the presence of both a methyl group and a methylsulfinyl group on the pyrimidine ring. This combination imparts distinct chemical reactivity and biological activity, making it a valuable compound in various research and industrial applications .

Properties

IUPAC Name

4-methyl-2-methylsulfinylpyrimidine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H8N2OS/c1-5-3-4-7-6(8-5)10(2)9/h3-4H,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MKVDBJLKCJEUTD-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC(=NC=C1)S(=O)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H8N2OS
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

156.21 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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